1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound with the molecular formula C24H15BrN2O2. This compound is notable for its unique structure, which includes a naphthalene ring, a benzooxazole moiety, and a bromophenyl group. It has a molecular weight of approximately 443.292 Da .
Preparation Methods
The synthesis of 1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzooxazole ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Condensation reaction: The final step involves the condensation of the bromophenyl-benzooxazole intermediate with naphthalen-2-ol under basic conditions to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol include other benzooxazole derivatives and bromophenyl compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For instance:
2-(2-Bromo-phenyl)-benzooxazole: Lacks the naphthalen-2-ol moiety, making it less complex.
1-{[2-(2-Chloro-phenyl)-benzooxazol-5-ylimino]-methyl}-naphthalen-2-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15BrN2O2 |
---|---|
Molecular Weight |
443.3g/mol |
IUPAC Name |
1-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15BrN2O2/c25-20-8-4-3-7-18(20)24-27-21-13-16(10-12-23(21)29-24)26-14-19-17-6-2-1-5-15(17)9-11-22(19)28/h1-14,28H |
InChI Key |
QYLNPPAWMSGDOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Br)O |
Origin of Product |
United States |
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